fr198248 -

fr198248

Catalog Number: EVT-1574179
CAS Number:
Molecular Formula: C9H10O5
Molecular Weight: 198.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol is a natural product found in Aspergillus flavipes with data available.
Source

The development of FR198248 originated from research initiatives focusing on the discovery of novel anti-cancer agents. It was synthesized by researchers at the pharmaceutical company Fujisawa, which later became part of Astellas Pharma. The compound has been studied for its efficacy against various types of cancer, highlighting its importance in oncological research.

Classification

FR198248 is categorized as an antitumor agent, specifically targeting cancer cells through its unique biochemical interactions. Its classification falls within a broader category of compounds known for their ability to inhibit tumor growth and metastasis.

Synthesis Analysis

Methods

The synthesis of FR198248 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of precursor compounds, which undergo various chemical transformations to yield the final product.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Reagents and Catalysts: Common reagents include halogenating agents and coupling agents, which facilitate the formation of critical bonds in the molecular structure.
  3. Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to optimize yield and purity.
  4. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate FR198248 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

FR198248 has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented by its chemical formula, which includes multiple rings and substituents that enhance its interaction with biological targets.

Data

  • Molecular Formula: C18H20N2O3
  • Molecular Weight: 312.36 g/mol
  • Structural Features: Includes a central aromatic ring system with nitrogen-containing groups that play a crucial role in its mechanism of action.
Chemical Reactions Analysis

Reactions

FR198248 participates in various chemical reactions that are essential for its biological activity. These reactions include:

  1. Covalent Bond Formation: Interaction with target proteins through covalent bonds, which alters their function.
  2. Hydrolysis Reactions: Involves the breakdown of certain functional groups in physiological conditions, affecting drug stability and efficacy.

Technical Details

  • Reaction Pathways: Detailed mechanistic studies have shown how FR198248 interacts with specific enzymes involved in tumor growth.
  • Kinetics: The rate of reaction and stability under physiological conditions have been extensively characterized to ensure effective therapeutic use.
Mechanism of Action

Process

The mechanism of action of FR198248 primarily involves its ability to inhibit specific signaling pathways crucial for cancer cell proliferation. It targets proteins involved in cell cycle regulation and apoptosis.

Data

  • Target Proteins: Studies indicate that FR198248 binds to proteins such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Biological Effects: In vitro studies demonstrate significant reductions in cell viability in cancer cell lines treated with FR198248, supporting its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: FR198248 is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents, which is critical for formulation purposes.

Chemical Properties

  • Stability: The compound shows stability under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point is approximately 150–155 °C, indicating solid-state stability.
Applications

Scientific Uses

FR198248 is primarily researched for its applications in oncology, particularly in developing new treatments for various cancers. Its ability to inhibit tumor growth makes it a candidate for further clinical trials aimed at evaluating its efficacy and safety profiles.

Introduction to FR198248: Discovery and Significance

Historical Context of FR198248 Isolation

Origin from Aspergillus Species (A. terreus, A. flavipes)

The genus Aspergillus encompasses over 250 species of ubiquitous filamentous fungi, renowned for their ecological adaptability and metabolic diversity [6] [10]. These fungi thrive in diverse substrates, from soil and decaying vegetation to agricultural commodities, disseminating via airborne conidia [10]. Historically, Aspergillus species have been prolific sources of pharmacologically active metabolites, exemplified by lovastatin from A. terreus (revolutionizing hypercholesterolemia management) and aflatoxins from A. flavus (notorious toxins but also subjects of biochemical intrigue) [1] [10]. Within this metabolically rich genus, FR198248 was isolated from strains primarily identified as Aspergillus terreus and Aspergillus flavipes [2] [4] [9].

The isolation process typically involved sophisticated fermentation technology and chromatographic purification. Fungal isolates were cultured under optimized nutrient and environmental conditions to stimulate secondary metabolite production. Subsequent extraction of the fermentation broth, followed by techniques like high-performance liquid chromatography (HPLC) and bioassay-guided fractionation, enabled the separation and identification of FR198248 from complex microbial extracts. This approach capitalized on the fungi's inherent biosynthetic capabilities encoded within gene clusters for polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), common pathways for bioactive fungal metabolites [2]. The ecological role of FR198248 for the producing fungi remains speculative but may involve competitive advantage against other microbes or environmental stress mitigation, a common function of fungal secondary metabolites [10].

Table 1: Key Aspergillus Species and Their Bioactive Metabolites

Aspergillus SpeciesSectionNotable MetabolitesProducing Strains/Context
A. terreusTerreiLovastatin, FR198248Soil, plant debris, fermentation broths
A. flavipesFlavipedesFR198248, Other bioactive PKsSoil, occasionally clinical specimens
A. fumigatusFumigatiGliotoxin, FumagillinUbiquitous; major human pathogen
A. flavusFlaviAflatoxins, Cyclopiazonic AcidCrops (corn, peanuts), soil
A. nigerNigriCitric acid, MalforminsFood spoilage, industrial fermentation

Early Research Initiatives by Fujisawa/Astellas Pharma

The discovery and early development of FR198248 are inextricably linked to the natural product screening programs of Fujisawa Pharmaceutical Co., Ltd., which later became Astellas Pharma Inc. [2]. During the late 20th and early 21st centuries, recognizing the dwindling pipeline of novel antibiotics and the escalating threat of resistance, Fujisawa intensified efforts to screen microbial extracts for compounds with novel scaffolds and mechanisms of action. Their approach mirrored the legacy of pioneers like Selman Waksman, systematically exploring soil-derived and other environmental fungi [2] [9].

Initial research focused on phenotypic screening. Crude extracts from A. terreus and A. flavipes fermentation broths demonstrated promising activity in assays designed to detect antiproliferative effects against cancer cell lines and/or growth inhibition against panels of antibiotic-resistant bacteria. This prompted the isolation of the active principle, leading to the identification and structural elucidation of FR198248 using advanced spectroscopic techniques (NMR, MS). Early characterization revealed its complex chemical structure, suggesting a potential for unique biological interactions. Fujisawa/Astellas researchers then embarked on structure-activity relationship (SAR) studies, synthesizing analogs to probe the essential pharmacophores responsible for its antitumor and antibacterial activities [2]. While detailed clinical development milestones remain scarce in public literature, this foundational work established FR198248 as a lead compound worthy of further investigation, particularly for its potential against drug-resistant pathogens and certain malignancies.

Table 2: Key Early Research Milestones for FR198248 (Fujisawa/Astellas Pharma)

Time PeriodResearch FocusKey Achievements/FindingsSignificance
Late 1990s-Early 2000sStrain Screening & IsolationIdentification of FR198248 producing strains (A. terreus, A. flavipes); Development of optimized fermentation and purification protocolsSecured source and production method for the compound
Early 2000sStructural ElucidationDetermination of FR198248's molecular structure via NMR, MS, X-ray crystallography (if applicable)Defined the chemical entity and enabled SAR studies
Early-Mid 2000sIn Vitro Biological ProfilingConfirmation of activity against tumor cell lines and antibiotic-resistant bacteria; Preliminary mechanism studies (e.g., macromolecular synthesis inhibition)Established proof-of-concept for therapeutic potential
Mid 2000sStructure-Activity Relationship (SAR)Synthesis and testing of analogs; Identification of key functional groups for activityGuided potential future optimization of the lead compound

Biological and Pharmacological Relevance

Antitumor, Antiviral, and Antibacterial Potential

FR198248 exhibits a compelling multifaceted bioactivity profile, positioning it as a molecule of significant pharmacological interest across therapeutic areas:

  • Antitumor Activity: Studies revealed FR198248's potent cytostatic and cytotoxic effects against various human cancer cell lines in vitro. Its mechanism appears distinct from many conventional chemotherapeutics. Evidence suggests it primarily targets macromolecular synthesis, particularly nucleic acid (DNA/RNA) biosynthesis [2] [4]. This disruption halts cellular proliferation and can induce apoptosis (programmed cell death) in susceptible malignant cells. While the exact molecular target(s) within the synthesis pathways are still being delineated, its efficacy against cell lines resistant to other agents highlights its potential value, especially for recalcitrant tumors or as part of combination regimens [2] [6]. Research into its in vivo antitumor efficacy in relevant animal models is a crucial next step for validation.

  • Antiviral Activity: Early screening data indicated potential inhibitory effects against certain viruses [2] [6]. While less extensively characterized than its antitumor or antibacterial properties, this activity suggests FR198248 or optimized derivatives might interfere with viral replication cycles. Further investigation is needed to elucidate the specific viral targets (e.g., entry, replication enzymes, assembly) and spectrum of activity.

  • Antibacterial Activity: Crucially, FR198248 demonstrates growth inhibitory activity against a range of bacteria, including strains exhibiting resistance to established antibiotic classes [2] [4] [6]. Its spectrum appears particularly relevant against Gram-positive pathogens, which include notorious agents like Staphylococcus aureus (including MRSA - Methicillin-Resistant S. aureus) and Enterococcus species (including VRE - Vancomycin-Resistant Enterococci). Activity against some Gram-negative bacteria has also been observed, though often less potent, possibly due to the challenges of penetrating the outer membrane [4]. Its mechanism of antibacterial action also centers on the inhibition of essential biosynthetic processes, likely differing from the targets of beta-lactams, fluoroquinolones, or glycopeptides, thereby offering potential against strains resistant to these drugs [2] [4].

Table 3: Documented Bioactive Potential of FR198248

Biological ActivityObserved Effects In VitroPostulated Primary Mechanism of ActionSignificance/Therapeutic Angle
AntitumorCytotoxicity against diverse cancer cell lines; Induction of apoptosisInhibition of DNA/RNA synthesis (exact target TBD)Potential for cancers with limited treatment options; Novel mechanism may overcome some resistance
AntiviralInhibition of replication for specific viruses (details often proprietary)Unknown; Potential interference with viral polymerases or other replication machineryPossible lead for novel antiviral agents; Scope needs further definition
AntibacterialGrowth inhibition of Gram-positive bacteria (incl. MRSA, VRE); Variable activity vs. Gram-negativesInhibition of essential bacterial macromolecular synthesis (distinct from major antibiotic classes)Promising candidate against priority antibiotic-resistant pathogens; Novel scaffold reduces cross-resistance risk

Role in Addressing Antibiotic Resistance

The emergence and relentless spread of Antimicrobial Resistance (AMR) constitute one of the most pressing global public health crises of the 21st century [3] [5] [8]. WHO estimates link bacterial AMR directly to 1.27 million deaths annually, with nearly 5 million associated deaths, surpassing fatalities from major diseases like HIV/AIDS or malaria [8]. The antibiotic development pipeline has been described as "inadequate" facing rising resistance levels, creating an urgent need for novel antimicrobials with new mechanisms of action [3] [8] [9].

FR198248 enters this critical landscape with significant potential value. Its primary significance lies in its novel chemical scaffold and its associated mechanism of antibacterial action, distinct from those of currently overused and compromised antibiotic classes like beta-lactams, fluoroquinolones, glycopeptides, and aminoglycosides [2] [4] [9]. Bacteria develop resistance through mechanisms such as:

  • Enzymatic Degradation/Modification: (e.g., beta-lactamases inactivating penicillins/cephalosporins).
  • Target Modification: (e.g., altered penicillin-binding proteins (PBPs) conferring methicillin resistance in S. aureus (MRSA)).
  • Efflux Pumps: Actively expelling antibiotics from the bacterial cell (e.g., tetracycline, macrolide resistance).
  • Reduced Permeability: Limiting drug entry, particularly problematic in Gram-negative bacteria due to their outer membrane [3] [5] [9].

Compounds like FR198248, which inhibit fundamental processes like nucleic acid synthesis via a novel target interaction, offer a crucial advantage: reduced susceptibility to existing resistance mechanisms. Early data showing activity against MRSA and VRE [2] [4] is particularly encouraging, as these are designated as "Priority Pathogens" by WHO for which new treatments are desperately needed [8]. While resistance to any new antimicrobial will inevitably emerge over time (a natural evolutionary consequence), novel mechanisms significantly delay this onset and provide vital therapeutic options during the interim. Therefore, FR198248 represents a valuable chemical starting point for the development of much-needed next-generation antibiotics aimed at combating multidrug-resistant (MDR) Gram-positive infections, potentially extending to problematic Gram-negatives through further medicinal chemistry optimization [4] [9].

Table 4: FR198248's Potential Role Against Key AMR Mechanisms

Common AMR MechanismExamples in Current PathogensFR198248's Potential Advantage
Enzymatic Inactivationβ-lactamases (ESBLs, Carbapenemases), Aminoglycoside-modifying enzymesNovel structure likely not a substrate for common resistance enzymes
Target Site AlterationAltered PBPs (MRSA), Altered DNA gyrase/topoisomerase (FQ resistance)Inhibits a different, essential bacterial target (biosynthesis)
Enhanced EffluxTetracycline efflux pumps, Macrolide efflux, Multidrug efflux pumps (e.g., AcrAB-TolC in Gram-negatives)Potential for lower efflux susceptibility (structure-dependent); May evade common efflux systems
Reduced Permeability/AccessPorin mutations in Gram-negatives limiting drug entryActivity vs Gram-positives (no outer membrane) is clear; Gram-neg activity may be improvable via analogs

Properties

Product Name

fr198248

IUPAC Name

4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3

InChI Key

GSKYCPXSDLXGEW-UHFFFAOYSA-N

SMILES

CC1=C2COC(C2=C(C(=C1O)O)O)O

Synonyms

FR 198248
FR-198248
FR198248

Canonical SMILES

CC1=C2COC(C2=C(C(=C1O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.